3-bromo-5-formyl-N-methylbenzamide
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Overview
Description
3-Bromo-5-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 3-position, a formyl group at the 5-position, and a methyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-formyl-N-methylbenzamide typically involves the bromination of N-methylbenzamide followed by formylation. One common method includes the following steps:
Bromination: N-methylbenzamide is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 3-bromo-5-hydroxymethyl-N-methylbenzamide.
Oxidation: 3-bromo-5-carboxy-N-methylbenzamide.
Scientific Research Applications
3-Bromo-5-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-formyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with two methyl groups attached to the nitrogen atom.
3-Bromo-5-formylbenzamide: Lacks the methyl group on the nitrogen atom.
3-Bromo-5-formyl-N-phenylbenzamide: Contains a phenyl group instead of a methyl group on the nitrogen atom.
Uniqueness
3-Bromo-5-formyl-N-methylbenzamide is unique due to the presence of both the bromine and formyl groups on the benzene ring, as well as the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1289194-52-0 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-5-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8BrNO2/c1-11-9(13)7-2-6(5-12)3-8(10)4-7/h2-5H,1H3,(H,11,13) |
InChI Key |
USIICMVOEIWUKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C=O)Br |
Purity |
95 |
Origin of Product |
United States |
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